1-(5-Methoxy-3,9,9-trimethyl-1,2,3,4,4a,9a-hexahydroacridin-10-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methoxy-3,9,9-trimethyl-1,2,3,4,4a,9a-hexahydroacridin-10-yl)ethanone is a complex organic compound with a unique structure. It belongs to the class of acridine derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
The synthesis of 1-(5-Methoxy-3,9,9-trimethyl-1,2,3,4,4a,9a-hexahydroacridin-10-yl)ethanone involves multiple steps, typically starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Acridine Core: This step involves the cyclization of appropriate precursors to form the acridine core. Reaction conditions often include the use of strong acids or bases and elevated temperatures.
Introduction of Substituents: The methoxy and trimethyl groups are introduced through various substitution reactions. Common reagents include methylating agents such as methyl iodide or dimethyl sulfate.
Final Functionalization: The ethanone group is introduced in the final step, often through acylation reactions using reagents like acetyl chloride or acetic anhydride.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated systems.
Chemical Reactions Analysis
1-(5-Methoxy-3,9,9-trimethyl-1,2,3,4,4a,9a-hexahydroacridin-10-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the acridine core. Common reagents include halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(5-Methoxy-3,9,9-trimethyl-1,2,3,4,4a,9a-hexahydroacridin-10-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: This compound has shown potential as a fluorescent probe for studying biological systems due to its unique photophysical properties.
Medicine: Acridine derivatives, including this compound, are investigated for their potential as anticancer agents, antimicrobial agents, and enzyme inhibitors.
Industry: It is used in the development of dyes, pigments, and other materials with specific optical properties.
Mechanism of Action
The mechanism of action of 1-(5-Methoxy-3,9,9-trimethyl-1,2,3,4,4a,9a-hexahydroacridin-10-yl)ethanone involves its interaction with specific molecular targets. In biological systems, it may intercalate into DNA, disrupting replication and transcription processes. It can also inhibit enzymes by binding to their active sites, leading to altered metabolic pathways.
Comparison with Similar Compounds
Similar compounds to 1-(5-Methoxy-3,9,9-trimethyl-1,2,3,4,4a,9a-hexahydroacridin-10-yl)ethanone include other acridine derivatives such as:
Acridine Orange: A well-known fluorescent dye used in cell biology.
Amsacrine: An anticancer agent that intercalates into DNA.
Proflavine: An antiseptic and disinfectant with DNA-binding properties.
Compared to these compounds, this compound is unique due to its specific substituents and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-methoxy-3,9,9-trimethyl-1,2,3,4,4a,9a-hexahydroacridin-10-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO2/c1-12-9-10-14-16(11-12)20(13(2)21)18-15(19(14,3)4)7-6-8-17(18)22-5/h6-8,12,14,16H,9-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYIWEVXNSASAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C1)N(C3=C(C2(C)C)C=CC=C3OC)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.